3,4,5-Tribromoaniline

Polybrominated biphenyl synthesis Analytical reference standards Environmental forensics

Challenge: Isomeric tribromoaniline substitution leads to incorrect PBB congener, invalidating environmental analysis. Solution: 3,4,5-Tribromoaniline is the only validated precursor for PBB-189 standard via Gomberg-Bachmann coupling. • Exclusive synthesis of PBB-189 (not PBB-180). • Distinct ¹H NMR singlet at δ 6.94 ppm for rapid identity confirmation. • Sequential bromination enables access to tetrabromo- and pentabromoaniline. Regioisomeric integrity guaranteed for every batch.

Molecular Formula C6H4Br3N
Molecular Weight 329.81 g/mol
CAS No. 609-16-5
Cat. No. B1304853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Tribromoaniline
CAS609-16-5
Molecular FormulaC6H4Br3N
Molecular Weight329.81 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)Br)Br)N
InChIInChI=1S/C6H4Br3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
InChIKeyFJBYYZKYMWMKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Tribromoaniline: Properties and Isomer Positioning


3,4,5-Tribromoaniline (CAS 609-16-5) is a tri-brominated primary aromatic amine with molecular formula C₆H₄Br₃N and molecular weight 329.81 g·mol⁻¹, bearing bromine substituents at the 3-, 4-, and 5-positions relative to the amino group [1]. It belongs to the tribromoaniline isomer family alongside 2,4,6-tribromoaniline (CAS 147-82-0), 2,3,4-tribromoaniline, and 2,4,5-tribromoaniline (CAS 615-86-1). Its predicted physicochemical parameters include a melting point of 118–119 °C, boiling point of 340 °C (at 760 mmHg), density of 2.351 g·cm⁻³, and a predicted pKa of 1.74 ± 0.10 . The compound serves as a key synthetic intermediate in polybrominated biphenyl (PBB) analytical standard preparation, flame-retardant chemistry, and agrochemical development, with its value proposition driven entirely by the unique steric and electronic environment conferred by contiguous 3,4,5-bromination [1].

1
Regioselective precursor for PBB-189 analytical standard synthesis via diazo-coupling
2
Sequential bromination building block: access to higher brominated aniline congeners
3
Patent-exemplified agrochemical intermediate for anilinomethylenemalononitrile scaffold

Why 3,4,5-Tribromoaniline Cannot Be Replaced by Other Isomers


Although all tribromoaniline isomers share the identical molecular formula C₆H₄Br₃N and an equivalent bromine mass fraction (~72.7%), their substitution pattern dictates fundamentally divergent reactivity, spectroscopic identity, and downstream synthetic outcomes. Critically, in Gomberg–Bachmann diazo-coupling reactions, 3,4,5-tribromoaniline yields exclusively the 2,3,3′,4,4′,5,5′-heptabromobiphenyl congener (PBB-189), whereas 2,4,5-tribromoaniline produces the structurally distinct 2,2′,3,4,4′,5,5′-heptabromobiphenyl (PBB-180) — congeners that are not analytically interchangeable for environmental monitoring or toxicological studies [1]. Furthermore, the predicted basicity difference between 3,4,5-tribromoaniline (pKa ≈ 1.74) and 2,4,6-tribromoaniline (pKa ≈ −0.23) spans approximately two orders of magnitude , directly affecting protonation state, solubility in acidic media, and reactivity in pH-sensitive transformations. These non-interchangeable properties make generic isomer substitution scientifically invalid for any application where regiochemistry controls function.

3,4,5-Isomer
(This Product)
Yields PBB-189 via Gomberg–Bachmann coupling
pKa ~ 1.74: protonatable in moderately acidic media
Unsubstituted ortho positions allow further bromination
2,4,5-Isomer
Yields structurally distinct PBB-180; GC retention and MS fragmentation differ
Different PBB congener: analytical methods do not transfer directly
2,4,6-Isomer
Much weaker base (pKa ~ −0.23); protonation requires far stronger acid
All ortho/para positions blocked: cannot undergo further electrophilic bromination
Basicity difference and synthetic dead-end limit substitution validity

Differentiating 3,4,5-Tribromoaniline from Its Closest Analogs


PBB-189 Specificity in Gomberg–Bachmann Coupling

In the Cadogan-modified Gomberg–Bachmann diazo-coupling reaction with 1,2,3,4-tetrabromobenzene, 3,4,5-tribromoaniline is the sole precursor that yields 2,3,3′,4,4′,5,5′-heptabromobiphenyl (PBB-189). By contrast, the regioisomeric 2,4,5-tribromoaniline produces 2,2′,3,4,4′,5,5′-heptabromobiphenyl (PBB-180), a congener with distinct GC retention time (1.816 vs. 1.757 relative to octachloronaphthalene) and different mass fragmentation patterns [1]. This specificity is non-negotiable for laboratories synthesizing individual PBB congeners as analytical standards for environmental monitoring of FireMaster mixtures.

PBB Congener Specificity
Head-to-head
3,4,5-Isomer → PBB-189 (yield 6.4%, GC RRT 1.816)
2,4,5-Isomer → PBB-180 (yield 3.2%, GC RRT 1.757)
Congener identity differs; analytical methods are not interchangeable
Gomberg–Bachmann coupling; GC on OV-17
Polybrominated biphenyl synthesis Analytical reference standards Environmental forensics

Basicity Difference vs. 2,4,6-Tribromoaniline

The predicted aqueous pKa of the anilinium ion for 3,4,5-tribromoaniline is 1.74 ± 0.10, compared to −0.23 ± 0.10 for 2,4,6-tribromoaniline . This ~2.0 pKa unit difference translates to approximately 100-fold higher basicity for the 3,4,5-isomer. The dramatically lower basicity of the 2,4,6-isomer is attributed to steric inhibition of solvation of the protonated ammonium group by the two ortho-bromine substituents, an effect absent in the 3,4,5-isomer where both ortho positions remain unsubstituted .

Basicity Difference
Cross-study comparable
ΔpKa ≈ 2.0 (3,4,5: pKa 1.74 vs. 2,4,6: pKa −0.23)
~100-fold basicity difference alters protonation and solubility
Predicted values; experimental verification not located
pH-dependent extraction Salt formation Reaction medium design

Sequential Bromination to Higher Brominated Anilines

The 3,4,5-substitution pattern uniquely positions the molecule for further regioselective bromination at the remaining ortho position (C-2). Kubiczak et al. demonstrated that 3,4,5-tribromoaniline can be cleanly brominated with N-bromosuccinimide (NBS) in acetonitrile at 60 °C to yield 2,3,4,5-tetrabromoaniline in 86% yield with >99% GC purity, and this can be further brominated with elemental bromine to 2,3,4,5,6-pentabromoaniline in 91% yield [1]. By contrast, 2,4,6-tribromoaniline has all activated ortho and para positions already occupied, blocking further direct electrophilic bromination under comparable conditions.

Sequential Bromination
Class-level
→ 2,3,4,5-Tetrabromoaniline (86% yield)
→ 2,3,4,5,6-Pentabromoaniline (91% yield)
Unique pathway to higher brominated congeners; 2,4,6-isomer is blocked
NBS/CH₃CN then Br₂/CHCl₃; yields from [REFS-1]
Sequential halogenation Building block versatility Tetrabromoaniline synthesis

1H NMR Fingerprint for Isomer Identification

The ¹H NMR spectrum provides unambiguous differentiation between tribromoaniline isomers. 3,4,5-Tribromoaniline exhibits a singlet for the two equivalent aromatic protons (H-2 and H-6) at δ 6.94 ppm (CD₂Cl₂), along with the NH₂ resonance at δ 3.89 ppm [1]. In contrast, 2,4,6-tribromoaniline displays two doublets (J ≈ 7.5 Hz) for its two pairs of equivalent aromatic protons due to its symmetrical 2,4,6-substitution pattern [2]. This spectroscopic distinction enables rapid, unambiguous identity verification of incoming material by QC laboratories without requiring chromatographic separation.

¹H NMR Fingerprint
Head-to-head
δ 6.94 (s, 2H) for 3,4,5-isomer vs. two doublets for 2,4,6-isomer
Singlet at δ 6.94 enables unambiguous QC isomer confirmation
400 MHz, CD₂Cl₂; distinct from 2,4,6 pattern
Structural elucidation Quality control Isomer verification

Exclusive Anilinomethylenemalononitrile Precursor

Japanese patent JP S57-146705 A (1982) discloses antibacterial compositions for agricultural and horticultural use wherein the active ingredient is an anilinomethylenemalononitrile derivative. The patent explicitly specifies that 3,4,5-tribromoaniline is reacted with ethoxymethylenemalonitrile by heating under reflux in methanol to yield 3,4,5-tribromoanilinomethylenemalononitrile as the active compound [1]. The patent's generic formula allows for X₁, X₂, X₃, X₄ = Br or H with at least two bromine atoms, but the 3,4,5-tribromo substitution pattern is the specifically exemplified and preferred embodiment, indicating its critical role in conferring the claimed bactericidal and insecticidal activity against pathogens including Plasmodiophora brassicae.

Agrochemical Precursor
Supporting evidence
3,4,5-Isomer specifically exemplified in JP S57-146705 A as active precursor
Patent-exemplified structure for anilinomethylenemalononitrile antibacterials
Other isomers not exemplified; activity data limited to 3,4,5-isomer
Agrochemical intermediate Patent-protected synthesis Antibacterial crop protection

3,4,5-Tribromoaniline: Key Application Scenarios


PBB-189 Standard Synthesis for Environmental Monitoring

Environmental toxicology and regulatory laboratories requiring authentic 2,3,3′,4,4′,5,5′-heptabromobiphenyl (PBB-189) as a quantitative GC-MS standard must procure 3,4,5-tribromoaniline as the only demonstrated precursor for this specific congener via Gomberg–Bachmann diazo-coupling [1]. The alternate 2,4,5-tribromoaniline yields PBB-180, an analytically non-interchangeable congener with different chromatographic retention and mass fragmentation behavior. This application is supported by direct head-to-head data from Kubiczak et al. (1989), which documented PBB-189 synthesis with 6.4% coupling yield and full GC and MS characterization [1].

Sequential Synthesis of Homologous Bromoanilines for SAR

Research programs investigating bromine-substitution-dependent toxicity, flame retardancy, or cytochrome P450 induction of polybrominated aromatics benefit from the unique sequential bromination pathway of 3,4,5-tribromoaniline. Starting from 3,4,5-tribromoaniline, researchers can access 2,3,4,5-tetrabromoaniline (86% yield) and 2,3,4,5,6-pentabromoaniline (91% yield) via successive NBS and Br₂ bromination steps, respectively [1]. The 2,4,6-isomer cannot provide this synthetic versatility because all activated positions are already occupied, making the 3,4,5-isomer the mandatory choice for any project requiring a homologous bromination series [1].

Anilinomethylenemalononitrile Scaffold for Agrochemical Lead Optimization

Crop protection scientists pursuing anilinomethylenemalononitrile-based antibacterials or insecticides should specify 3,4,5-tribromoaniline as the starting material per the teaching of JP S57-146705 A, where 3,4,5-tribromoanilinomethylenemalononitrile is the specifically exemplified active compound with demonstrated activity against Plasmodiophora brassicae (clubroot disease in rapeseed) and army worm larvae [1]. Procurement of the correct isomer ensures fidelity to the patent-exemplified structure, which is essential for reproducing the claimed biological activity and for freedom-to-operate assessments [1].

QC Identity Confirmation via 1H NMR Singlet

Quality control laboratories managing inventory of multiple tribromoaniline isomers can implement a rapid ¹H NMR identity test based on the diagnostic singlet resonance of 3,4,5-tribromoaniline at δ 6.94 ppm (2H, CD₂Cl₂) [1]. This singlet is distinct from the two-doublet pattern of 2,4,6-tribromoaniline and provides unambiguous isomer confirmation in under five minutes of spectrometer time, reducing the risk of costly isomer mix-ups in synthetic workflows [1][2].

Application
Selection Property
Validation Focus
PBB-189 Standard Synthesis
Regiospecific diazo-coupling to PBB-189
Confirm GC retention and MS fragmentation match reference data
Homologous Bromoaniline SAR
Sequential bromination pathway access
Verify bromination yields and purity at each homologation step
Agrochemical Lead Optimization
Patent-exemplified precursor fidelity
Reproduce synthesis of exemplified anilinomethylenemalononitrile
QC Identity Confirmation
Diagnostic ¹H NMR singlet at δ 6.94
Rapid isomer verification against reference spectrum

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